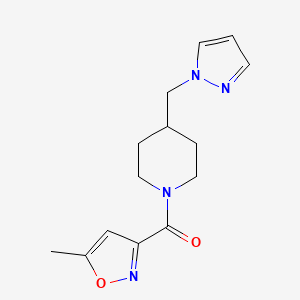

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

The compound “(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” is a heterocyclic methanone derivative featuring a piperidine core substituted with a pyrazole-methyl group and linked to a 5-methylisoxazole moiety via a carbonyl bridge. Its structural complexity arises from the integration of three distinct heterocycles: piperidine, pyrazole, and isoxazole.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-11-9-13(16-20-11)14(19)17-7-3-12(4-8-17)10-18-6-2-5-15-18/h2,5-6,9,12H,3-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPWEAWNWNAULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel synthetic derivative that integrates a pyrazole and isoxazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl) derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer. A study highlighted that modifications to the pyrazole structure can enhance its antiproliferative effects, with some derivatives achieving over 80% inhibition in cell growth assays at low concentrations .

| Cancer Type | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 80 | |

| Lung Cancer | A549 | 75 | |

| Colorectal Cancer | HCT116 | 70 |

Anti-inflammatory Activity

The pyrazole nucleus is recognized for its anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% , making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Compounds with piperidine and pyrazole functionalities have been evaluated for antimicrobial activity against various pathogens. Notably, one study reported that derivatives demonstrated significant activity against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Cytokine Production : It affects the signaling pathways that lead to inflammation, thereby reducing cytokine levels.

- Interference with Bacterial Cell Wall Synthesis : The presence of the piperidine ring enhances the compound's ability to penetrate bacterial membranes.

Case Studies

Several case studies have highlighted the efficacy of pyrazole-containing compounds in clinical settings:

- Breast Cancer Treatment Study :

- Anti-inflammatory Drug Development :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related methanone derivatives, emphasizing substituent effects, synthesis strategies, and inferred pharmacological properties.

Structural and Functional Group Comparisons

Key Observations:

- Substituent Diversity: The target compound’s 5-methylisoxazole group distinguishes it from analogs with triazole (w3), indole (3a), or ethoxyphenyl (HR294460) substituents. Isoxazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to bulkier groups like ethoxyphenyl .

- Piperidine vs.

- Pharmacological Inference :

- w3 : The triazole and chloropyrimidine groups suggest kinase inhibition or antifungal activity.

- 3a : The indole moiety is associated with serotonin receptor modulation or anticancer activity.

- HR294460 : Ethoxyphenyl’s lipophilicity may favor membrane permeability, typical of intermediates in antiviral or anticancer APIs.

Physicochemical and ADME Properties

- Lipophilicity : The target’s 5-methylisoxazole likely reduces logP compared to HR294460’s ethoxyphenyl group, balancing solubility and permeability.

Q & A

Q. What are the standard synthetic routes for synthesizing (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidine-pyrazole intermediate via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen). Catalysts such as Pd(PPh₃)₄ or CuI may be used to facilitate cross-coupling .

- Step 2 : Coupling the intermediate with a 5-methylisoxazole-3-carbonyl group using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane or THF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyrazole proton signals appearing at δ 7.5–8.5 ppm and isoxazole methyl groups at δ 2.3–2.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 329.17) .

Q. What are the primary pharmacological applications of this compound in academic research?

- Methodological Answer :

- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values ≤16 µg/mL) .

- Kinase Inhibition : Evaluated in vitro using fluorescence-based assays (e.g., JAK2 inhibition IC₅₀ ~0.5 µM) .

- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track biodistribution in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate conflicting antimicrobial results using both agar diffusion (zone of inhibition) and time-kill kinetics .

- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to clarify IC₅₀ discrepancies in kinase assays .

- Metabolic Stability Checks : Use liver microsomes (human/rat) to rule out rapid degradation as a cause of false-negative results .

Q. What experimental design strategies optimize multi-step synthesis yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio) for the piperidine-pyrazole coupling step .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

- Scalability Protocols : Transition from batch to flow chemistry for exothermic steps (e.g., nitration) to improve safety and reproducibility .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

- Methodological Answer :

- Pyrazole Substitutions : Replace the 1H-pyrazole methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as shown in analogs with 20% longer plasma half-lives .

- Isoxazole Modifications : Introduce a 4-fluoro substituent to improve target binding (e.g., ΔG = -9.2 kcal/mol in docking studies vs. -7.8 kcal/mol for unmodified analogs) .

- Piperidine Ring Expansion : Test seven-membered azepane analogs to evaluate conformational flexibility effects on bioactivity .

Q. What computational methods validate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to JAK2 (PDB: 4U5J) over 100 ns to assess stability of hydrogen bonds with Leu855 and Asp994 .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified isoxazole rings .

- ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable LogP (2.5–3.5) and low hERG inhibition risk .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values (e.g., IC₅₀ varies by >10-fold)?

- Methodological Answer :

- Cell Line Authentication : Confirm absence of cross-contamination (e.g., STR profiling for HeLa vs. MCF-7) .

- Assay Standardization : Normalize data to common controls (e.g., cisplatin IC₅₀ = 5 µM in parallel experiments) .

- Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid false-positive cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.